

PI3K-IN-30: A Technical Guide for Cancer Biology Research

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Compound of Interest

Compound Name:	PI3K-IN-30
Cat. No.:	B10856957

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Introduction

PI3K-IN-30, also identified as compound 6d, is a potent pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a key target for therapeutic intervention. **PI3K-IN-30** serves as a valuable research tool for investigating the roles of the PI3K pathway in cancer biology and for the preclinical evaluation of pan-PI3K inhibition as a therapeutic strategy. This guide provides an in-depth overview of **PI3K-IN-30**, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in cancer research.

Mechanism of Action

PI3K-IN-30 is a small molecule inhibitor that targets the ATP-binding site of the p110 catalytic subunit of Class I PI3Ks. By competitively inhibiting ATP binding, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. This blockade of the PI3K/AKT signaling cascade leads to the inhibition of downstream processes that are crucial for tumor growth and survival.

The primary mechanism of action of **PI3K-IN-30** is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell proliferation and survival.[1][2][3] Hyperactivation of this pathway, a common event in many cancers, promotes uncontrolled cell growth and resistance to apoptosis.[4] **PI3K-IN-30**, by inhibiting PI3K, effectively dampens this oncogenic signaling.

Quantitative Data

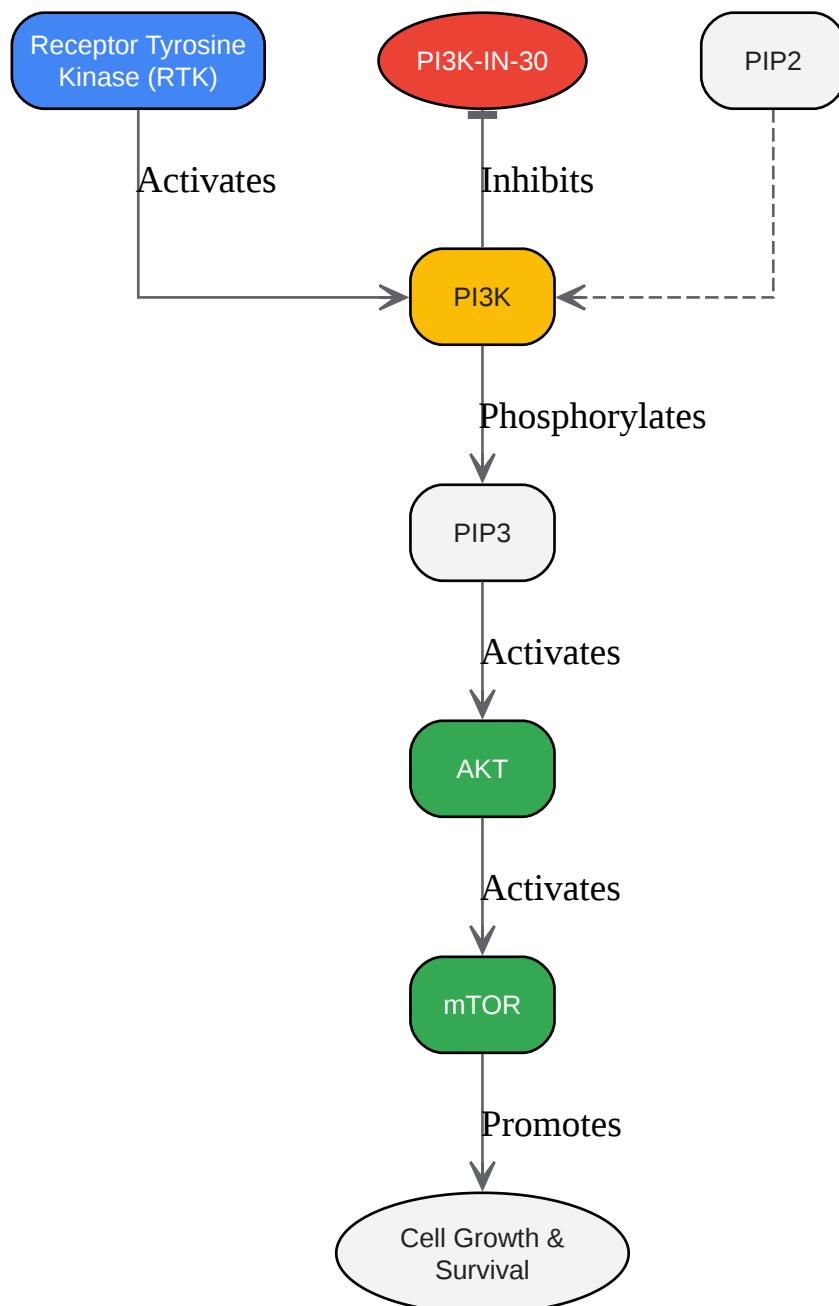
PI3K-IN-30 exhibits potent inhibitory activity against all four Class I PI3K isoforms. The following table summarizes its in vitro kinase inhibitory potency.

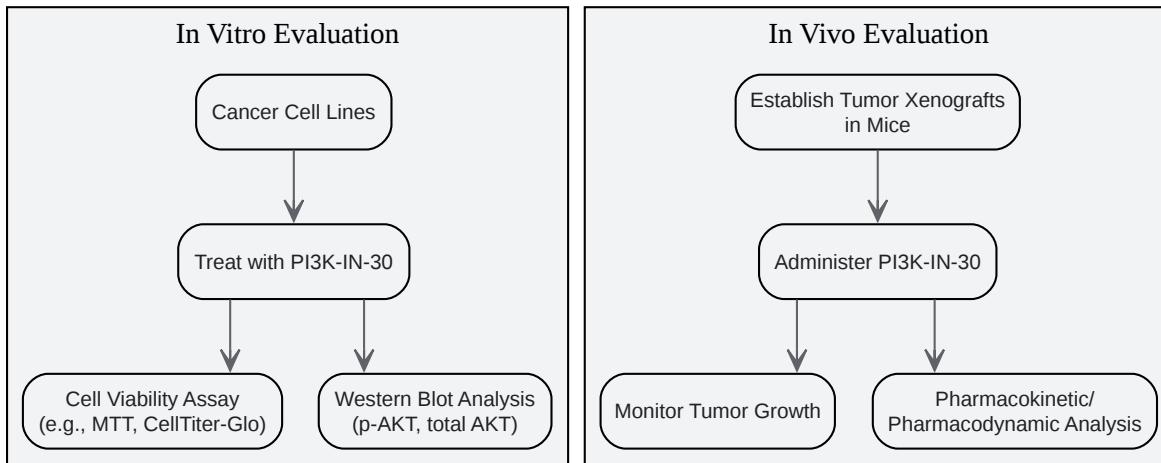
PI3K Isoform	IC50 (nM)
PI3K α	5.1
PI3K β	136
PI3K γ	30.7
PI3K δ	8.9

Data sourced from commercially available information for PI3K-IN-30 (CAS 2281803-22-1).
[5][6]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental applications of **PI3K-IN-30**, the following diagrams are provided.





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